molecular formula C5H9N5O B2561271 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide CAS No. 1279219-40-7

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide

Cat. No. B2561271
CAS RN: 1279219-40-7
M. Wt: 155.161
InChI Key: ZVQSRUUGFCBKJB-UHFFFAOYSA-N
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Description

“3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide” is a compound that consists of a 1,2,4-triazole substituted with an amino group . It is often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products . The second pathway involved the initial preparation of N-arylsuccinimides and their subsequent reaction with aminoguanidine hydrochloride under microwave irradiation .


Molecular Structure Analysis

The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

The product is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone . Aqueous solutions are neutral .

Scientific Research Applications

Agricultural and Pharmaceutical Applications

3- and 4-amino-1,2,4-triazoles, related to 3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide, serve as essential raw materials in the fine organic synthesis industry. These compounds are integral in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. In agriculture, they are used to manufacture various insecticides, fungicides, plant growth regulators, and nitrogen fertilizer nitrification inhibitors. The pharmaceutical industry utilizes these amines to produce drugs like furazonal, thiotriazoline, and cardiotril, showcasing their broad application range (Nazarov et al., 2021).

Synthesis and Biological Evaluation

The triazole class, including compounds like this compound, is crucial for developing new drugs with diverse biological activities. Recent patent reviews have highlighted the continuous interest in triazoles for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. These reviews emphasize the need for more efficient syntheses of triazoles, considering current green chemistry, energy-saving, and sustainability issues. This ongoing research effort underlines the potential of triazole derivatives in addressing new diseases and combating drug-resistant bacteria (Ferreira et al., 2013).

Heterocyclic Compounds in Drug Discovery

The synthesis strategies for 1,2,4-triazole-containing scaffolds, which are pivotal in pharmaceuticals and biologically significant compounds, highlight the importance of 3-amino-1,2,4-triazole as a precursor. These scaffolds are investigated for their potential against cancer cells, microbes, and various diseases. The review of these strategies provides a foundation for further research to develop new methodologies for accessing 1,2,4-triazole-containing scaffolds, thus facilitating the discovery of novel drug candidates (Nasri et al., 2021).

Biochemical Analysis

Biochemical Properties

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

properties

IUPAC Name

3-(3-amino-1H-1,2,4-triazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c6-3(11)1-2-4-8-5(7)10-9-4/h1-2H2,(H2,6,11)(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQSRUUGFCBKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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